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Compound of Interest

Compound Name: aspericin C

Cat. No.: B15570524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular proteomic responses to aspirin

(acetylsalicylic acid) and the combination product Aspirin C, which includes both aspirin and

ascorbic acid (Vitamin C). In the absence of direct comparative proteomic studies on Aspirin C,

this document synthesizes findings from separate proteomic analyses of aspirin and ascorbic

acid to offer a comprehensive overview of their individual and potential synergistic effects on

the cellular proteome.

Quantitative Proteomic Changes: A Comparative
Overview
The following tables summarize the differentially expressed proteins in human cells upon

treatment with aspirin or ascorbic acid, as identified in various proteomic studies.

Proteomic Alterations Induced by Aspirin
Aspirin is known to induce significant changes in the proteome, particularly in cancer cell lines

and platelets. These changes are often associated with its anti-inflammatory, anti-cancer, and

anti-platelet aggregation effects.

Table 1: Differentially Expressed Proteins in Colon Cancer Cells (HT29) Treated with Aspirin[1]

[2]
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Protein Regulation Fold Change Putative Function

p53 Upregulated 2.52
Tumor suppressor,

cell cycle regulation

CDK1 Downregulated 0.5 Cell cycle progression

MCM6 Downregulated Not Specified
DNA replication

licensing factor

RRM2 Downregulated Not Specified

Ribonucleotide

reductase, DNA

synthesis

ARFIP2 Downregulated Not Specified
Arf-interacting protein,

cytoskeletal regulation

Table 2: Differentially Expressed Proteins in Plasma of Individuals Treated with Aspirin[3]
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Protein Regulation
Fold Change
(Aspirin vs.
Placebo)

Putative Function

SDHC Downregulated 0.66

Component of

mitochondrial complex

II

MYH1 Upregulated 1.62
Myosin heavy chain 1,

muscle contraction

NFKBIE Upregulated 1.63
Inhibitor of NF-kappa-

B

FOXO1 Upregulated Not Specified
Transcription factor,

apoptosis

KHDRBS3 Upregulated Not Specified RNA-binding protein

LYZ Upregulated Not Specified
Lysozyme, innate

immunity

IKZF1 Upregulated Not Specified

Ikaros, transcription

factor in

hematopoiesis

Proteomic Alterations Induced by Ascorbic Acid
(Vitamin C)
Ascorbic acid, a potent antioxidant, also modulates the cellular proteome, influencing pathways

related to apoptosis, cell signaling, and antioxidant defense.

Table 3: Differentially Expressed Proteins in Gastric Cancer Cells (AGS) Treated with Vitamin

C[4]
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Protein Regulation Putative Function

Peroxiredoxin-4 Upregulated Antioxidant enzyme

Thioredoxin domain-containing

protein 5
Upregulated

Protein folding and redox

regulation

14-3-3 protein sigma Downregulated Cell cycle regulation, apoptosis

14-3-3 protein epsilon Downregulated Signal transduction

Tropomyosin alpha-3 chain Downregulated Cytoskeleton regulation

Tropomyosin alpha-4 chain Downregulated Cytoskeleton regulation

Table 4: Differentially Expressed Proteins in Leukemia Cells (NB4) Treated with L-Ascorbic

Acid[5]

Protein Regulation Putative Function

Protein-disulfide isomerase

(PDI)
Changed Expression

Thiol/disulfide exchange,

protein folding

Immunoglobulin-heavy-chain

binding protein (BiP)
Changed Expression

Chaperone, unfolded protein

response

Myeloid leukemia associated

antigen protein
Phosphorylation Change

Tropomyosin isoform,

cytoskeleton

Experimental Protocols
This section details the methodologies employed in the cited proteomic studies to provide a

basis for reproducibility and further investigation.

Proteomic Analysis of Aspirin-Treated Colon Cancer
Cells[1][2]

Cell Culture and Treatment: Human HT29 colon cancer cells were cultured in appropriate

media. For treatment, cells were exposed to 5 or 10 mmol/L of aspirin for 24 hours. Control

cells received a vehicle.
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Protein Extraction and Digestion: Following treatment, cells were harvested, and proteins

were extracted. The protein extracts were then subjected to trypsin digestion to generate

peptides.

Quantitative Proteomic Analysis: The peptide samples were labeled with Tandem Mass Tags

(TMT) for relative quantification. The labeled peptides were then analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The raw MS data was processed using software such as MaxQuant.

Differentially expressed proteins were identified based on fold-change ratios (>1.20 or <0.83)

and a p-value < 0.05. Bioinformatics analysis, including GO and KEGG pathway enrichment,

was performed to understand the functional implications of the proteomic changes.

Proteomic Analysis of Ascorbic Acid-Treated Gastric
Cancer Cells[4]

Cell Culture and Treatment: Human AGS gastric cancer cells were cultured. Cells were

treated with a cytotoxic concentration of Vitamin C (IC50 of 300 µg/mL).

Protein Extraction: Proteins were extracted from both control and Vitamin C-treated cells.

Two-Dimensional Gel Electrophoresis (2-DE): The extracted proteins were separated by 2-

DE based on their isoelectric point and molecular weight.

Protein Identification: Differentially expressed protein spots (≥2-fold change, p<0.05) were

excised from the gels and identified using matrix-assisted laser desorption/ionization-time of

flight/mass spectrometry (MALDI-TOF/MS).

Data Verification: The expression of identified proteins, such as the 14-3-3 isoforms, was

further verified by immunoblotting.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected

by aspirin and a general workflow for comparative proteomics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11002747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11002747/
https://www.researchgate.net/publication/371752065_Effects_of_aspirin_on_colon_cancer_using_quantitative_proteomic_analysis
https://pubmed.ncbi.nlm.nih.gov/28542447/
https://pubmed.ncbi.nlm.nih.gov/28542447/
https://pubmed.ncbi.nlm.nih.gov/24067024/
https://pubmed.ncbi.nlm.nih.gov/24067024/
https://pubmed.ncbi.nlm.nih.gov/16927250/
https://pubmed.ncbi.nlm.nih.gov/16927250/
https://www.benchchem.com/product/b15570524#comparative-proteomics-of-cells-treated-with-aspirin-versus-aspirin-c
https://www.benchchem.com/product/b15570524#comparative-proteomics-of-cells-treated-with-aspirin-versus-aspirin-c
https://www.benchchem.com/product/b15570524#comparative-proteomics-of-cells-treated-with-aspirin-versus-aspirin-c
https://www.benchchem.com/product/b15570524#comparative-proteomics-of-cells-treated-with-aspirin-versus-aspirin-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15570524?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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